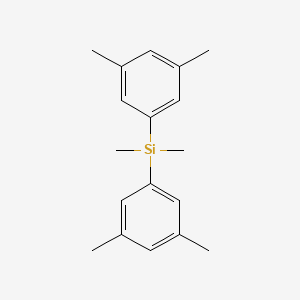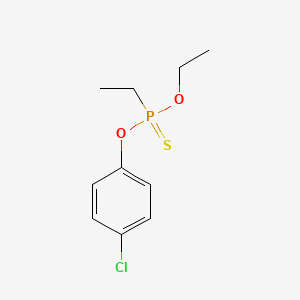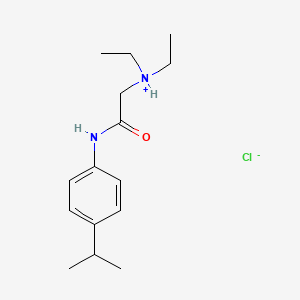
Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl: is an organometallic compound that features zirconium as its central metal atom. This compound is part of the metallocene family, which are known for their sandwich-like structure where the metal is sandwiched between two cyclopentadienyl anions. The presence of butyl and methyl groups on the cyclopentadienyl rings adds to the compound’s unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl typically involves the reaction of zirconium tetrachloride with 1-butyl-3-methylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The dimethyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligands like phosphines or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Zirconium oxides.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium complexes.
Wissenschaftliche Forschungsanwendungen
Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of advanced materials and coatings due to its unique reactivity and stability
Wirkmechanismus
The mechanism by which Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl exerts its effects involves the interaction of the zirconium center with various substrates. The cyclopentadienyl rings provide a stable environment for the zirconium, allowing it to participate in catalytic cycles. The butyl and methyl groups influence the compound’s reactivity and selectivity by steric and electronic effects .
Vergleich Mit ähnlichen Verbindungen
Bis(cyclopentadienyl)zirconium dichloride: Lacks the butyl and methyl substituents, leading to different reactivity and applications.
Bis(1-butyl-3-methylcyclopentadienyl)zirconium dichloride: Similar structure but with chloride ligands instead of dimethyl, affecting its chemical behavior
Uniqueness: The presence of butyl and methyl groups in Bis(1-butyl-3-methylcyclopentadienyl)zirconium dimethyl makes it unique in terms of its steric and electronic properties. These substituents enhance its stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C22H36Zr |
|---|---|
Molekulargewicht |
391.7 g/mol |
IUPAC-Name |
3-butyl-1-methylcyclopenta-1,3-diene;carbanide;zirconium(4+) |
InChI |
InChI=1S/2C10H15.2CH3.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6-8H,3-5H2,1-2H3;2*1H3;/q4*-1;+4 |
InChI-Schlüssel |
AZLWQZCZCHJEFI-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].CCCCC1=C[CH-]C(=C1)C.CCCCC1=C[CH-]C(=C1)C.[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)

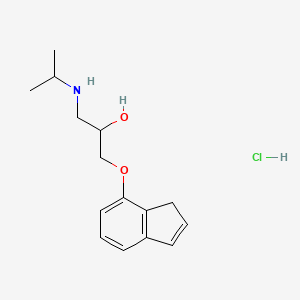
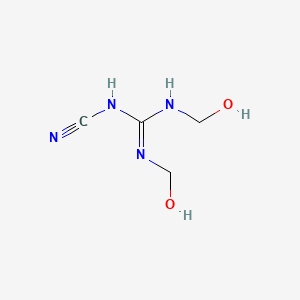

![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)

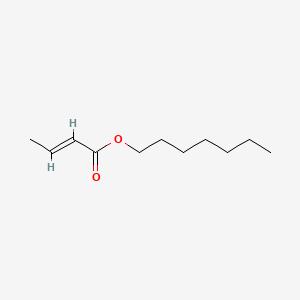
![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)
